molecular formula C11H16O B096929 alpha-Isopropyl-p-methylbenzyl alcohol CAS No. 18228-44-9

alpha-Isopropyl-p-methylbenzyl alcohol

Cat. No.: B096929
CAS No.: 18228-44-9
M. Wt: 164.24 g/mol
InChI Key: PKSSQQPDFFZHEU-UHFFFAOYSA-N
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Description

alpha-Isopropyl-p-methylbenzyl alcohol (IUPAC name: 1-(4-methylphenyl)-2-propanol) is a substituted benzyl alcohol derivative with a methyl group at the para position of the benzene ring and an isopropyl group attached to the alpha carbon (the carbon bearing the hydroxyl group). Its molecular formula is C11H16O, and its structure combines aromatic and branched aliphatic characteristics, influencing its physical, chemical, and toxicological properties.

Synthesis: The compound can be synthesized via catalytic oxidative esterification of benzylic alcohols, as demonstrated in studies where para-substituted benzyl alcohols (e.g., p-methylbenzyl alcohol, p-isopropylbenzyl alcohol) undergo high-yield reactions under optimized conditions .

Properties

CAS No.

18228-44-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3

InChI Key

PKSSQQPDFFZHEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)O

Other CAS No.

18228-44-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substituent positions (alpha vs. para) and branching significantly affect properties like boiling point, polarity, and solubility.

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Polarity Key Structural Features
alpha-Isopropyl-p-methylbenzyl alcohol C11H16O ~210–220* ~1.01* Polar (due to -OH) Methyl (para), isopropyl (alpha)
p-Methylbenzyl alcohol C8H10O 204 1.013 Polar Methyl (para)
p-Isopropylbenzyl alcohol C10H14O ~215–220 ~0.98 Polar Isopropyl (para)
alpha-Methylbenzyl alcohol C8H10O 204 1.013 Polar Methyl (alpha)
Isopropyl alcohol C3H8O 82.6 0.786 Polar Branched aliphatic

*Estimated based on analogs .

Key Observations :

  • Boiling Points : this compound likely has a higher boiling point (~210–220°C) than simpler alcohols (e.g., isopropyl alcohol: 82.6°C) due to increased molecular weight and aromatic interactions .
  • Polarity : All benzyl alcohols are polar owing to the hydroxyl group, enabling hydrogen bonding and solubility in polar solvents .

Key Observations :

  • alpha-Methylbenzyl alcohol’s moderate toxicity (LD50: 500 mg/kg) suggests this compound may require similar precautions .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for identifying and characterizing alpha-isopropyl-p-methylbenzyl alcohol?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and isopropyl groups at δ 1.2–1.4 ppm). Pair with Fourier-transform infrared (FTIR) spectroscopy to confirm hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C–H stretches. Mass spectrometry (MS) can validate molecular weight (e.g., [M+H]+ at m/z 178.2). Cross-reference data with NIST Chemistry WebBook for validation .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer :

  • Grignard Reaction : React p-methylbenzyl magnesium bromide with isopropyl ketone, followed by acid quenching. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Reductive Amination : Condense p-methylbenzaldehyde with isopropylamine under hydrogenation (Pd/C catalyst) to yield the intermediate alcohol. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm). Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation exposure (TLV: 50 ppm). Wear nitrile gloves and safety goggles due to skin/eye irritation risks. In case of exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist. Store in amber glass containers under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid derivatives). Test receptor binding affinity (e.g., β-adrenergic receptors) via radioligand assays. Compare EC₅₀ values to establish structure-activity relationships (SAR). For example, (R)-enantiomers may show 10-fold higher potency than (S)-enantiomers in vitro .

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Methodological Answer : Conduct meta-analyses of existing datasets (e.g., LD₅₀ ranges: rodent oral 500–1200 mg/kg). Use in vitro hepatocyte assays to assess metabolic pathways (CYP450 metabolism). Compare results with structurally similar alcohols (e.g., benzyl alcohol vs. isopropyl derivatives) to identify structure-toxicity trends .

Q. What experimental designs are optimal for studying its interactions with biological membranes?

  • Methodological Answer : Employ fluorescence anisotropy to measure membrane fluidity changes. Prepare liposome models (e.g., DPPC/cholesterol) and incubate with the compound (0.1–10 mM). Use confocal microscopy to visualize membrane penetration. Correlate findings with octanol-water partition coefficients (logP ≈ 2.5) to predict bioavailability .

Q. How can researchers mitigate oxidative degradation during long-term storage?

  • Methodological Answer : Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions. Store at -20°C in argon-purged vials. Monitor peroxide formation monthly via iodometric titration. For solid-state stability, use X-ray diffraction (XRD) to detect crystalline changes .

Q. What regulatory guidelines apply to its use in fragrance or pharmaceutical formulations?

  • Methodological Answer : Adhere to IFRA Category 6 standards (max 1.5% in leave-on products). For pharmaceuticals, follow ICH Q3C guidelines for residual solvent limits (isopropyl alcohol: ≤5000 ppm). Submit genotoxicity data (Ames test, micronucleus assay) to regulatory bodies like the EMA or FDA .

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